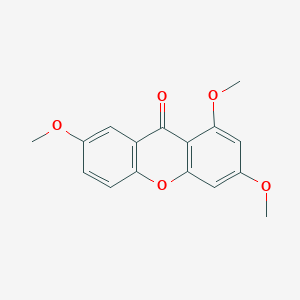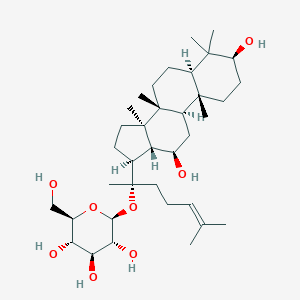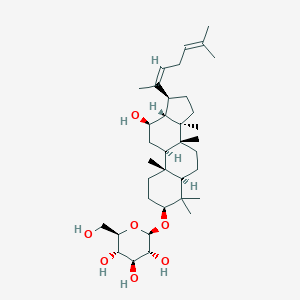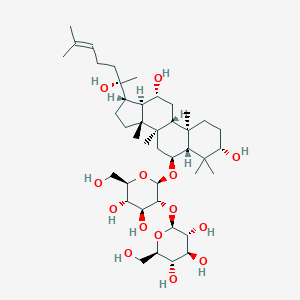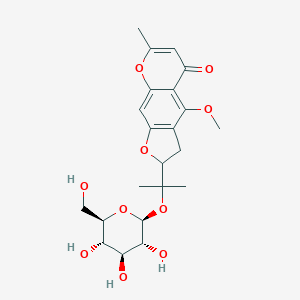
Glucovanillin
Übersicht
Beschreibung
Glucovanillin is a compound with the molecular formula C14H18O8 and a molecular weight of 314.29 . It is used for research and development purposes .
Chemical Reactions Analysis
Glucovanillin is one of the precursors in the synthesis of vanillin . It undergoes conversion into vanillin via a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of glucovanillin .Physical And Chemical Properties Analysis
Glucovanillin has a molecular formula of C14H18O8 and a molecular weight of 314.29 . It is a solid substance that is soluble in DMSO at 90 mg/mL (ultrasonic) .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of Glucovanillin, also known as Vanillin 4-O-β-D-Glucoside:
Food Industry Flavoring
Glucovanillin is used as a naturally derived flavoring agent in the food industry, particularly in sweet products like ice cream, chocolate, creams, cakes, cookies, and drinks. It is valued for its cost-effective and natural vanilla flavor .
Pharmaceutical Applications
In the pharmaceutical industry, Glucovanillin is used in drugs such as Aldomet (antihypertensive formulation), L-dopa (treatment of Parkinson’s disease), and Trimethoprim (treatment of upper respiratory tract infections and some forms of venereal diseases) .
Biotechnological Synthesis
Glucovanillin is involved in the biotechnological synthesis of vanillin using substrates like ferulic acid and eugenol. This process is significant for producing vanillin flavors in a cost-effective manner .
Enzymatic Hydrolysis
The compound is used in enzymatic hydrolysis processes to produce vanillin from glucovanillin substrates, optimizing factors such as enzyme amount, reaction temperature, time, and pH for maximum yield .
Natural Extract Production
Glucovanillin undergoes hydrolysis to produce natural vanilla extract from green vanilla beans, enhancing the flavor profile of vanilla products .
Food Colorants and Antioxidants
The byproducts of Glucovanillin extraction are used as natural food colorants and antioxidants in various food and pharmaceutical products .
Wirkmechanismus
Target of Action
Glucovanillin, also known as vanillin-d-glucoside or Vanillin 4-O-b-D-Glucoside, primarily targets the β-D-glucosidases . These enzymes play a crucial role in the extraction process of vanillin, a highly regarded flavor compound .
Mode of Action
Glucovanillin interacts with its target, β-D-glucosidases, through a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of glucovanillin . This interaction facilitates the breakdown of β-glucosidic bonds, leading to the conversion of glucovanillin into vanillin .
Biochemical Pathways
The biochemical pathway of glucovanillin involves its transformation into vanillin. This process is facilitated by β-D-glucosidases, which break down β-glucosidic bonds . The conversion of glucovanillin into vanillin is a part of the intricate world of vanillin synthesis, which encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .
Pharmacokinetics
It’s known that glucovanillin is sourced from green pods and undergoes conversion into vanillin via enzymatic processes .
Result of Action
The primary result of glucovanillin’s action is the production of vanillin, the major aroma component of vanilla . Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .
Action Environment
The action of glucovanillin is influenced by the environment in which it is stored. For instance, glucovanillin is essentially stored in the placentae (92%) and marginally in trichomes (7%) of the Vanilla planifolia, a type of vanilla orchid plant . Trichomes store massive amounts of a fluorescing oleoresin rich in alkenylmethyldihydro-γ-pyranones and synthesize a mucilage made of a glucomannan and a pectic polysaccharide carrying monomeric arabinose and galactose side-chains . These storage sites and environmental factors can influence the action, efficacy, and stability of glucovanillin .
Safety and Hazards
Glucovanillin is used for research and development purposes only and is not advised for medicinal, household, or other uses . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling glucovanillin .
Eigenschaften
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNQMUKVDHCFX-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197782 | |
| Record name | Glucovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanilloside | |
CAS RN |
494-08-6 | |
| Record name | Glucovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANILLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











